7-bromo-5-ethyl-4-oxo-1H-quinoline-2-carboxylic acid
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Overview
Description
7-bromo-5-ethyl-4-oxo-1H-quinoline-2-carboxylic acid: is a quinoline derivative known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a bromine atom at the 7th position, an ethyl group at the 5th position, and a carboxylic acid group at the 2nd position of the quinoline ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-5-ethyl-4-oxo-1H-quinoline-2-carboxylic acid typically involves the reaction of anthranilic acid derivatives with appropriate brominating agents. One common method involves the bromination of 5-ethyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent such as acetic acid or chloroform at elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by bromination and purification steps. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 7-bromo-5-ethyl-4-oxo-1H-quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinoline derivatives.
Esterification and Amidation: The carboxylic acid group can react with alcohols or amines to form esters or amides, respectively.
Common Reagents and Conditions:
Bromination: Bromine or N-bromosuccinimide (NBS) in acetic acid or chloroform.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substituted quinoline derivatives.
- Quinoline N-oxides.
- Dihydroquinoline derivatives.
- Esters and amides of quinoline carboxylic acid.
Scientific Research Applications
Chemistry: In chemistry, 7-bromo-5-ethyl-4-oxo-1H-quinoline-2-carboxylic acid is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has shown potential biological activities, including antimicrobial and anticancer properties. It is used in the synthesis of bioactive molecules that can target specific biological pathways .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. The presence of the quinoline scaffold is known to impart pharmacological activities, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of high-value products .
Mechanism of Action
The mechanism of action of 7-bromo-5-ethyl-4-oxo-1H-quinoline-2-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in binding to target proteins or enzymes, leading to the modulation of their activity . The compound can inhibit the function of certain enzymes by forming stable complexes, thereby affecting cellular processes and pathways .
Comparison with Similar Compounds
- Ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-2-carboxylate
- Ethyl 7,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Ethyl 6-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Ethyl 7-bromo-1H-indole-2-carboxylate
- Ethyl 7-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
Uniqueness: 7-bromo-5-ethyl-4-oxo-1H-quinoline-2-carboxylic acid is unique due to the specific positioning of the bromine atom and the ethyl group on the quinoline ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H10BrNO3 |
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Molecular Weight |
296.12 g/mol |
IUPAC Name |
7-bromo-5-ethyl-4-oxo-1H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C12H10BrNO3/c1-2-6-3-7(13)4-8-11(6)10(15)5-9(14-8)12(16)17/h3-5H,2H2,1H3,(H,14,15)(H,16,17) |
InChI Key |
OUDREQGAEBEVHM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC(=C1)Br)NC(=CC2=O)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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